4-(Cyclopropylmethylsulfonyl)phenylboronic acid

Vue d'ensemble

Description

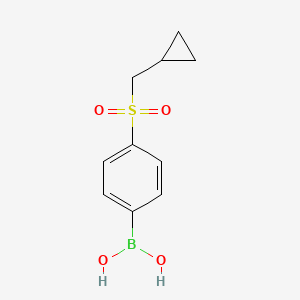

4-(Cyclopropylmethylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BO4S It is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylmethylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylsulfonyl)phenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the boronic acid group.

Introduction of the Cyclopropylmethylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using cyclopropylmethylsulfonyl chloride under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopropylmethylsulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl compound, where the phenyl ring of the boronic acid is coupled with another aromatic ring.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-(Cyclopropylmethylsulfonyl)phenylboronic acid is a chemical compound with diverse applications, primarily centered around its use as a reagent in chemical synthesis . Its molecular formula is C10H13BO4S, and it has a molecular weight of 240.09 g/mol .

Applications in Chemical Synthesis

This compound serves as a reagent in various chemical reactions, with a focus on Suzuki cross-coupling reactions .

Suzuki Cross-Coupling Reactions

- Sequential Suzuki Cross-Coupling: This compound is utilized in sequential Suzuki cross-coupling reactions . Suzuki coupling reactions involve the formation of a carbon-carbon bond between an aryl or vinyl halide and a boronic acid or boronic ester, using a palladium catalyst .

- Continuous Flow Suzuki Reactions: It is also used in continuous flow Suzuki reactions, specifically for the synthesis of Odanacatib intermediates .

Other Applications

- Copper-Catalyzed Reactions: this compound is used in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .

- Metalation and Functionalization: It participates in directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .

- Cycloaddition and Cross-Coupling: This compound is involved in dipolar cycloaddition and palladium-catalyzed cross-coupling processes .

Use in Preparation of Complex Molecules

This compound is a key reagent in the preparation of several complex molecules with potential medicinal applications .

Examples of Prepared Molecules

- Diarylaminopyridines: Used as potential anti-malarial agents .

- Hydropyranopyrazine: Synthesis via chloropyrazinecarboxaldehyde and olefination .

- Biaryl Sulfone Derivatives: These are used as antagonists of the histamine H3 receptor .

- Kinase Inhibitors: It is utilized in creating novel kinase inhibitor scaffolds with potential antitumor effects . Kinase inhibitors are important in treating diseases related to aberrant kinase activity, including proliferative disorders and immune system diseases .

- Hepatitis C Virus Inhibitors: Used in the synthesis of N-hydroxyisoquinoline derivatives that inhibit Hepatitis C virus .

Solid Supramolecular Electrolytes

Phenylboronic acid functionalized calixpyrrole is used as an anion capture agent in solid polymer electrolytes for lithium metal batteries . These electrolytes demonstrate high ionic conductivity and Li+ transference, enabling stable cycling in lithium batteries .

Boronic Acids in Medicinal Chemistry

Mécanisme D'action

The mechanism of action of 4-(Cyclopropylmethylsulfonyl)phenylboronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the cyclopropylmethylsulfonyl group, making it less versatile in certain synthetic applications.

4-(Methanesulfonyl)phenylboronic Acid: Similar structure but with a methanesulfonyl group instead of cyclopropylmethylsulfonyl, affecting its reactivity and applications.

Uniqueness

4-(Cyclopropylmethylsulfonyl)phenylboronic acid is unique due to the presence of the cyclopropylmethylsulfonyl group, which can impart different steric and electronic properties compared to other boronic acids. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Activité Biologique

4-(Cyclopropylmethylsulfonyl)phenylboronic acid (CAS No. 1175560-85-6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropylmethylsulfonyl group attached to a phenylboronic acid moiety. Its applications range from enzyme inhibition to potential therapeutic uses in various diseases.

- Molecular Formula: C10H13B O2S

- Molecular Weight: 220.19 g/mol

- Structure: The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological systems.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The boronic acid moiety allows for binding with serine proteases and other enzymes involved in metabolic pathways.

Target Enzymes

- Proteasome Inhibition: Similar compounds have been shown to inhibit the proteasome, leading to apoptosis in cancer cells.

- Cyclooxygenase (COX) Inhibition: It may exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the inflammatory response.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Proteasome Inhibition | Induces apoptosis in cancer cells | |

| Anti-inflammatory Activity | Reduces inflammatory mediators | |

| Enzyme Interaction | Binds to serine proteases |

Case Studies and Research Findings

-

Cancer Research:

- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines through proteasome inhibition, leading to increased levels of pro-apoptotic factors and decreased cell viability.

-

Inflammation Studies:

- In vitro experiments indicated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

-

Metabolic Pathway Exploration:

- Research has shown that the compound can modulate lipid metabolism by interacting with key metabolic enzymes, potentially influencing conditions like obesity and diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated. However, studies on related boronic acids suggest that they may exhibit favorable absorption and distribution characteristics due to their small molecular size and ability to interact with biological membranes.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity. However, further studies are required to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

[4-(cyclopropylmethylsulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4S/c12-11(13)9-3-5-10(6-4-9)16(14,15)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUTJPNUVQODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675231 | |

| Record name | [4-(Cyclopropylmethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175560-85-6 | |

| Record name | [4-(Cyclopropylmethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.